

Application Notes and Protocols: Nucleophilic Substitution Reactions of 7-Bromohept-3-ene

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Compound of Interest

Compound Name: 7-Bromohept-3-ene

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These application notes provide a detailed overview of nucleophilic substitution reactions involving **7-Bromohept-3-ene**. This versatile bifunctional molecule serves as a valuable intermediate in a variety of organic syntheses.^[1] The primary bromide in **7-Bromohept-3-ene** is susceptible to nucleophilic attack, primarily proceeding through an S_N2 mechanism.^[1] This document outlines the reaction mechanism, summarizes quantitative data for various nucleophilic substitutions, and provides detailed experimental protocols for key transformations.

General Reaction Mechanism: S_N2 Pathway

Nucleophilic substitution reactions of **7-Bromohept-3-ene**, a primary alkyl halide, predominantly follow the S_N2 (Substitution Nucleophilic Bimolecular) mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. The reaction proceeds with an inversion of configuration at the carbon center, although in this specific case, the reacting carbon is not a stereocenter. The rate of the S_N2 reaction is dependent on the concentration of both the substrate (**7-Bromohept-3-ene**) and the nucleophile.

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References

- 1. 7-Bromohept-3-ene | 79837-80-2 | Benchchem [benchchem.com]
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